

A Comparative Guide to 4-(Isopropylamino)butanol and its Alternatives in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-(Isopropylamino)butanol

Cat. No.: B1590333

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and safety of a synthetic route. Amino alcohols, a class of bifunctional molecules, are indispensable intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of **4-(Isopropylamino)butanol**, a key intermediate in the synthesis of the pulmonary arterial hypertension drug, Selexipag, and presents a comparative overview of structurally similar alternatives.[2][3] Our objective is to equip researchers and drug development professionals with the necessary data to make informed decisions in their synthetic endeavors.

The Benchmark Intermediate: 4-(Isopropylamino)butanol

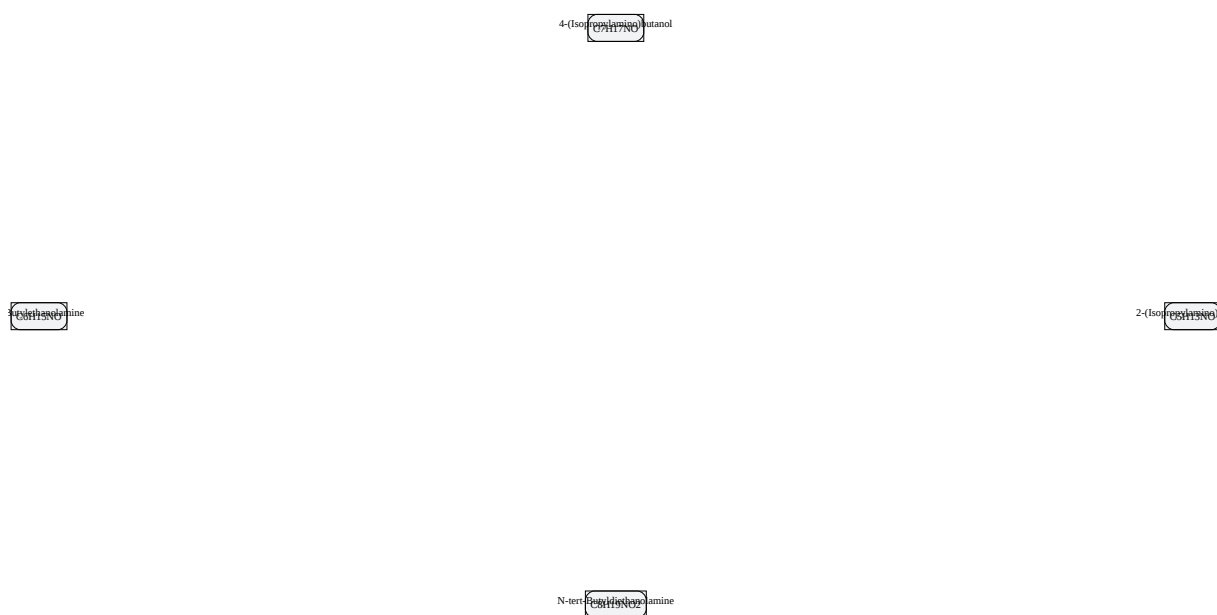
4-(Isopropylamino)butanol, with the chemical formula $C_7H_{17}NO$, is a secondary amino alcohol that has garnered significant attention as a crucial component in the synthesis of Selexipag.[4][5] Its structure, featuring a secondary amine and a primary alcohol, allows for sequential N-alkylation and O-alkylation reactions, a key strategy in the construction of complex drug molecules.

Below is a summary of the key physicochemical properties of **4-(Isopropylamino)butanol**:

Property	Value
Molecular Formula	C7H17NO
Molecular Weight	131.22 g/mol
CAS Number	42042-71-7
Appearance	Colorless liquid
Boiling Point	85 °C at 1 mmHg
Density	0.889 g/cm ³
Solubility	Soluble in water

Structural Alternatives to 4-(Isopropylamino)butanol

Several other amino alcohols share structural similarities with **4-(Isopropylamino)butanol** and present themselves as potential alternatives in pharmaceutical synthesis. The selection of an appropriate alternative often depends on factors such as reactivity, steric hindrance, and the desired pharmacokinetic properties of the final API. Here, we compare **4-(Isopropylamino)butanol** with three such alternatives: 2-(Isopropylamino)ethanol, N-Butylethanolamine, and N-tert-Butyldiethanolamine.



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Caption: Structural relationship of the compared amino alcohols.

Comparative Physicochemical Properties

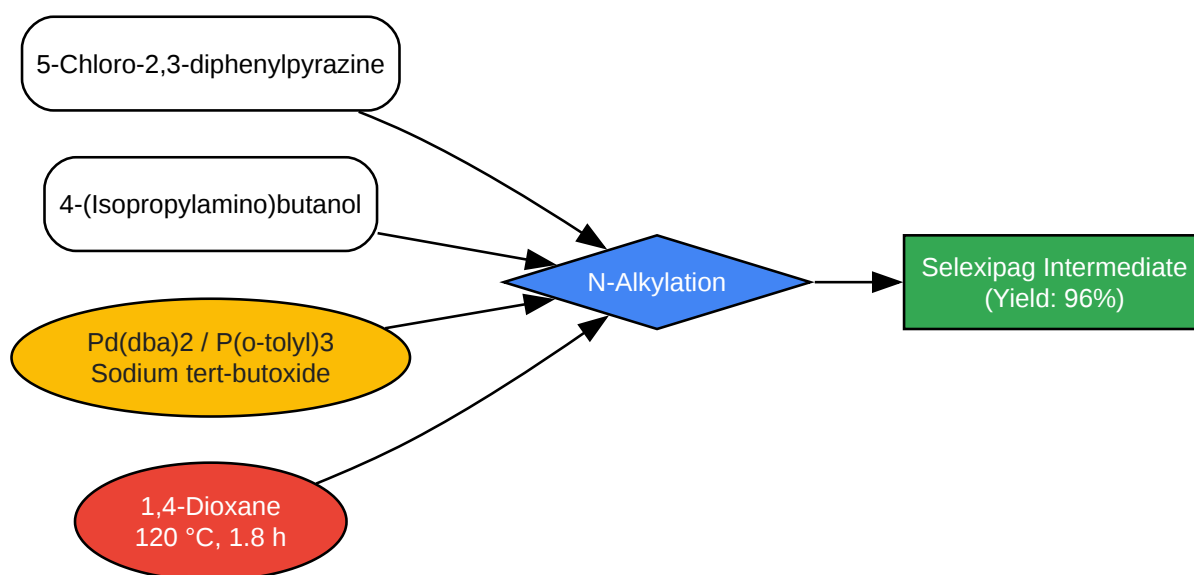
A side-by-side comparison of the key physical and chemical properties of these amino alcohols is crucial for initial assessment.

Property	4-(Isopropylamino)butanol	2-(Isopropylamino)ethanol	N-Butylethanolamine	N-tert-Butyldiethanolamine
Molecular Formula	C ₇ H ₁₇ NO	C ₅ H ₁₃ NO	C ₆ H ₁₅ NO	C ₈ H ₁₉ NO ₂
Molecular Weight	131.22 g/mol	103.16 g/mol	117.19 g/mol	161.24 g/mol
CAS Number	42042-71-7	109-56-8	111-75-1	2160-93-2
Boiling Point	85 °C / 1 mmHg	172 °C	198-200 °C	136-139 °C / 12 mmHg
Density	0.889 g/cm ³	0.92 g/mL at 25 °C	0.8895 g/cm ³	0.983 g/mL at 25 °C
Structure	Secondary Amine, Primary Alcohol	Secondary Amine, Primary Alcohol	Secondary Amine, Primary Alcohol	Tertiary Amine, Diol

Performance in a Benchmark Synthesis: Preparation of a Selexipag Intermediate

To provide a tangible comparison, we will detail a known high-yield synthesis of a key intermediate of Selexipag using **4-(Isopropylamino)butanol**. This will serve as a benchmark for evaluating the potential of the alternative amino alcohols.

The reaction involves the N-alkylation of 4-(isopropylamino)-1-butanol with 5-chloro-2,3-diphenylpyrazine.[4]



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